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4-Methyl-2-(methylsulfinyl)pyrimidine

Cat. No.: B13009272
M. Wt: 156.21 g/mol
InChI Key: MKVDBJLKCJEUTD-UHFFFAOYSA-N
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Description

4-Methyl-2-(methylsulfinyl)pyrimidine (CAS 135645-65-7) is a chemical compound with the molecular formula C6H8N2OS and a molecular weight of 156.21 g/mol . This pyrimidine derivative features a methylsulfinyl group, which enhances its reactivity and makes it a valuable synthetic building block in organic chemistry and medicinal research . While direct applications for this specific sulfinyl analogue are sparsely documented, its close structural relatives, such as 4-Methyl-2-(methylsulfanyl)pyrimidine and 2-(4-methylsulfonylphenyl)pyrimidines, demonstrate significant importance in pharmaceutical development . These related compounds are recognized as key intermediates in synthesizing drug molecules for various therapeutic areas, including angiotensin II receptor antagonists, anti-tumor agents, and antiviral drugs . Furthermore, pyrimidine cores with methylsulfonyl groups have been extensively researched as potent and selective cyclooxygenase-2 (COX-2) inhibitors, which are valuable targets for anti-inflammatory drug development and positron emission tomography (PET) imaging . The sulfinyl group itself is a versatile functional handle in synthetic chemistry, allowing for further transformations to sulfones or other derivatives, thus making this compound a promising precursor for constructing more complex molecules in drug discovery campaigns . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2OS B13009272 4-Methyl-2-(methylsulfinyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-methylsulfinylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2OS/c1-5-3-4-7-6(8-5)10(2)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVDBJLKCJEUTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)S(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Methyl 2 Methylsulfinyl Pyrimidine

Strategies for Constructing the Pyrimidine (B1678525) Ring System Bearing Specific Substituents

The formation of the pyrimidine nucleus with the desired substitution pattern is the foundational stage of the synthesis. Various methods have been developed to construct the 4-methylpyrimidine (B18481) scaffold.

Cyclocondensation Approaches to 4-Methylpyrimidine Scaffolds

Cyclocondensation reactions are a cornerstone in the synthesis of pyrimidine derivatives. These reactions typically involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species.

A common and efficient method for synthesizing 4,6-dimethyl-2-mercaptopyrimidine (B146703) involves the cyclocondensation of acetylacetone (B45752) with thiourea. researchgate.net This reaction is often carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrimidine ring. researchgate.net The resulting 4,6-dimethyl-2-mercaptopyrimidine serves as a versatile intermediate for further functionalization.

Another approach involves the use of β-keto esters and amidines. Ultrasound irradiation has been shown to promote the cyclocondensation of these starting materials, leading to highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org Further modifications can then be introduced to arrive at the desired 4-methylpyrimidine structure.

A three-component tandem reaction promoted by ammonium (B1175870) iodide (NH4I) offers a metal- and solvent-free synthesis of substituted pyrimidines from ketones, ammonium acetate (B1210297) (NH4OAc), and N,N-dimethylformamide dimethyl acetal. organic-chemistry.orgacs.org This method is advantageous due to its use of readily available starting materials and its broad substrate scope. acs.org

Starting MaterialsReagents & ConditionsProductYieldReference
Acetylacetone, ThioureaHydrochloric acid4,6-Dimethyl-2-mercaptopyrimidine- researchgate.net
β-Keto esters, AmidinesUltrasound irradiation4-PyrimidinolsGood to Excellent organic-chemistry.org
Ketones, NH4OAc, N,N-dimethylformamide dimethyl acetalNH4I, metal- and solvent-freeSubstituted PyrimidinesAcceptable organic-chemistry.orgacs.org

Metal-Catalyzed Annulation and Other Cyclization Routes for Substituted Pyrimidine Nuclei

Metal-catalyzed reactions provide alternative and often highly efficient routes to substituted pyrimidines. These methods can offer different regioselectivity and functional group tolerance compared to traditional cyclocondensation approaches.

For instance, a zinc chloride (ZnCl2)-catalyzed three-component coupling reaction of functionalized enamines, triethyl orthoformate, and ammonium acetate allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org This procedure can also be adapted for the synthesis of mono- and disubstituted pyrimidines by using methyl ketone derivatives in place of enamines. organic-chemistry.org

Copper-catalyzed cyclization of ketones with nitriles under basic conditions presents a facile and economical method for producing diversely functionalized pyrimidines. organic-chemistry.org This reaction demonstrates a broad substrate scope and tolerates numerous important functional groups. organic-chemistry.org

Iridium-catalyzed multicomponent synthesis offers a regioselective pathway to pyrimidines from amidines and up to three different alcohols. organic-chemistry.org The reaction proceeds through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

CatalystStarting MaterialsKey FeaturesReference
ZnCl2Functionalized enamines, triethyl orthoformate, ammonium acetateSingle-step synthesis of 4,5-disubstituted pyrimidines organic-chemistry.org
CopperKetones, NitrilesFacile, economical, broad substrate scope organic-chemistry.org
IridiumAmidines, AlcoholsRegioselective, multicomponent synthesis organic-chemistry.org

Synthesis of 4-Methyl-2-(methylthio)pyrimidine (B47704) as a Key Precursor

The introduction of the methylthio group at the 2-position of the pyrimidine ring is a critical step in the synthesis of the target molecule. This is typically achieved through the S-methylation of a 2-mercaptopyrimidine (B73435) derivative.

Methylation Protocols for 2-Mercaptopyrimidine Derivatives

The methylation of 2-mercaptopyrimidine derivatives is a common transformation in pyrimidine chemistry. A variety of methylating agents and conditions have been employed for this purpose.

A widely used method involves the methylation of 2-mercapto-6-methylpyrimidin-4(3H)-one with iodomethane (B122720) in the presence of a base such as potassium carbonate. tandfonline.com This reaction efficiently yields the corresponding 2-(methylthio)pyrimidine (B2922345) derivative. tandfonline.com Another approach utilizes dimethyl carbonate as an environmentally friendly methylating agent, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. researchgate.net

A patent describes the methylation of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine using dimethyl sulfate (B86663) in an aqueous solution of sodium hydroxide (B78521). google.com This process results in the formation of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine in good yield. google.com

2-Mercaptopyrimidine DerivativeMethylating AgentBase/CatalystProductYieldReference
2-Mercapto-6-methylpyrimidin-4(3H)-oneIodomethanePotassium Carbonate6-Methyl-2-(methylthio)pyrimidine-4(3H)-one- tandfonline.com
4,6-Dimethyl-2-mercaptopyrimidineDimethyl CarbonateTetrabutylammonium Bromide4,6-Dimethyl-2-(methylthio)pyrimidine (B88904)93.5% researchgate.net
4,6-Dihydroxy-2-mercapto-5-nitropyrimidineDimethyl SulfateSodium Hydroxide4,6-Dihydroxy-2-methylthio-5-nitropyrimidine81% google.com

Alternative Synthetic Pathways to 2-(Methylthio)pyrimidine Analogues

Besides the direct methylation of mercapto precursors, other synthetic strategies can be employed to introduce the 2-(methylthio) group.

One such method involves the nucleophilic substitution of a 2-chloropyrimidine (B141910) derivative with a methyl mercaptide salt. For example, 2-chloro-4,6-dimethoxypyrimidine (B81016) can be reacted with sodium methyl mercaptide in the presence of a phase-transfer catalyst to afford 4,6-dimethoxy-2-(methylthio)pyrimidine in high yield. asianpubs.org

A patent discloses a multi-step synthesis starting from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation with dimethyl sulfate, and finally chlorination to yield 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com

Selective Oxidation Protocols for the Introduction of the Methylsulfinyl Group

The final and crucial step in the synthesis of 4-methyl-2-(methylsulfinyl)pyrimidine is the selective oxidation of the sulfide (B99878) group in the precursor, 4-methyl-2-(methylthio)pyrimidine, to a sulfoxide (B87167). This transformation requires careful selection of the oxidizing agent and reaction conditions to avoid over-oxidation to the corresponding sulfone.

A variety of oxidizing agents have been reported for the selective oxidation of thioethers to sulfoxides. Hydrogen peroxide is a common and environmentally benign oxidant. The oxidation can be catalyzed by various metal complexes. For instance, the oxidation of 4,6-dimethyl-2-(methylthio)pyrimidine can be achieved using hydrogen peroxide in the presence of sodium tungstate (B81510) and a phase-transfer catalyst. researchgate.net Another report describes the use of hydrogen peroxide with tantalum carbide as a catalyst for high yields of sulfoxides, while niobium carbide as a catalyst favors the formation of sulfones. organic-chemistry.org

Metal-free oxidation methods have also been developed. A combination of hydrogen peroxide and triflic acid can effectively oxidize sulfanes to sulfoxides without over-oxidation, tolerating a range of sensitive functional groups. organic-chemistry.org Additionally, a thiol-free, one-pot method using benzyl (B1604629) bromides, potassium thioacetate, and Oxone® in water has been reported for the selective formation of sulfoxides. nih.gov

Recent literature highlights the use of manganese porphyrins as effective electrocatalysts for the selective oxidation of thioethers to sulfoxides with minimal over-oxidation to the sulfone. organic-chemistry.org

Thioether PrecursorOxidizing Agent/CatalystKey FeaturesProductReference
4,6-Dimethyl-2-(methylthio)pyrimidineHydrogen Peroxide / Sodium TungstatePhase-transfer catalysis4,6-Dimethyl-2-(methylsulfonyl)pyrimidine researchgate.net
Alkyl-aryl sulfidesHydrogen Peroxide / Tantalum CarbideHigh yield of sulfoxideAlkyl-aryl sulfoxides organic-chemistry.org
SulfanesHydrogen Peroxide / Triflic AcidMetal-free, tolerates sensitive groupsSulfoxides organic-chemistry.org
Benzyl bromidesPotassium Thioacetate / Oxone®Thiol-free, one-pot, green conditionsSulfoxides nih.gov
ThioethersManganese porphyrinsElectrocatalytic, low over-oxidationSulfoxides organic-chemistry.org
Note: The reference describes the synthesis of the sulfone, implying the sulfoxide is an intermediate that can be isolated under controlled conditions.

Controlled Oxidation of 4-Methyl-2-(methylthio)pyrimidine to the Sulfinyl Derivative

The conversion of a thioether to a sulfoxide is a common transformation in organic chemistry. However, achieving high selectivity without over-oxidation to the corresponding sulfone can be challenging. A variety of oxidizing agents have been employed for this purpose, with the choice of reagent and reaction conditions being critical for a successful and selective synthesis of the sulfinyl derivative.

One of the most widely used and reliable methods for the selective oxidation of sulfides to sulfoxides is the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2) at or below room temperature. The electrophilic oxygen of the peroxy acid attacks the nucleophilic sulfur atom of the thioether, leading to the formation of the sulfoxide and the corresponding carboxylic acid as a byproduct. Careful control of the stoichiometry, typically using one equivalent of the oxidizing agent, is crucial to prevent further oxidation to the sulfone.

Another common approach involves the use of hydrogen peroxide (H₂O₂) as the oxidant. While H₂O₂ itself can be a potent oxidant, its reactivity is often modulated through the use of catalysts or by performing the reaction in specific solvent systems. For instance, the sulfoxidation of pyrimidine thioate derivatives has been successfully achieved using a mixture of hydrogen peroxide and glacial acetic acid. nih.gov This system provides a controlled oxidation environment, leading to the formation of the desired sulfonyl methanone (B1245722) derivatives. nih.gov The reaction likely proceeds through the in-situ formation of peracetic acid, which then acts as the active oxidizing species.

The table below summarizes typical conditions for the controlled oxidation of thioethers to sulfoxides, which are applicable to the synthesis of this compound.

Oxidizing AgentCatalyst/Solvent SystemTemperature (°C)Typical Yield (%)Reference
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (CH2Cl2)0 - 25High nih.gov
Hydrogen Peroxide (H₂O₂)Glacial Acetic AcidRoom Temperature90-99 nih.gov
Hydrogen Peroxide (H₂O₂)Ti-containing zeolites (e.g., TS-1)Not specifiedHigh rsc.org
Hydrogen Peroxide (H₂O₂)Oxodiperoxomolybdenum complexesRoom TemperatureGood selectivity nih.gov

This table presents generalized data for the oxidation of sulfides to sulfoxides. Specific yields for this compound may vary.

Research into the oxidation of various thioethers has demonstrated that the electronic and steric properties of the substrate can influence the reaction rate and selectivity. For pyrimidine derivatives, the electron-withdrawing nature of the pyrimidine ring can affect the nucleophilicity of the sulfur atom, potentially requiring carefully optimized reaction conditions to achieve efficient conversion.

Development and Optimization of Green Oxidation Protocols for Sulfoxide Formation

In recent years, there has been a significant push towards the development of more environmentally friendly or "green" chemical processes. In the context of sulfoxide synthesis, this has led to the exploration of alternative oxidants and catalytic systems that minimize waste, avoid toxic reagents, and operate under milder conditions.

Hydrogen peroxide is considered a green oxidant as its primary byproduct is water. nih.gov Research has focused on developing catalytic systems that can activate H₂O₂ for selective sulfide oxidation under environmentally benign conditions. One such approach involves the use of 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst. organic-chemistry.org This metal-free system, in the presence of an aqueous buffer, enables the efficient and selective synthesis of sulfoxides from a variety of sulfides with high yields. organic-chemistry.org The selectivity towards the sulfoxide or sulfone can often be controlled by adjusting the reaction conditions, such as the solvent. organic-chemistry.org

Photocatalysis represents another promising green avenue for sulfide oxidation. rsc.org These methods utilize light as an energy source to drive the oxidation reaction, often in the presence of a photocatalyst and using molecular oxygen from the air as the terminal oxidant. For example, a novel, sustainable, light-driven protocol has been developed using anthraquinone (B42736) as a photocatalyst with low catalyst loading. rsc.org This method has been successfully applied to a broad scope of substrates. Furthermore, catalyst-free photochemical aerobic oxidation of sulfides has also been demonstrated under specific wavelength irradiation. rsc.org

The development of heterogeneous catalysts is also a key area in green chemistry, as these catalysts can be easily separated from the reaction mixture and reused. For instance, titanium-containing zeolites like TS-1 have been shown to be effective catalysts for the oxidation of thioethers with hydrogen peroxide. rsc.org These solid catalysts can offer high selectivity and can be recovered and recycled, reducing waste and cost.

The table below highlights some of the green oxidation protocols that have been developed for the synthesis of sulfoxides.

Green ProtocolOxidantCatalystKey AdvantagesReference(s)
OrganocatalysisHydrogen Peroxide (H₂O₂)2,2,2-TrifluoroacetophenoneMetal-free, mild conditions, high selectivity organic-chemistry.org
PhotocatalysisMolecular Oxygen (O₂)AnthraquinoneLight-driven, low catalyst loading, sustainable rsc.org
Heterogeneous CatalysisHydrogen Peroxide (H₂O₂)Ti-containing zeolites (TS-1)Recyclable catalyst, high selectivity rsc.org
Transition-Metal-FreeHydrogen Peroxide (H₂O₂)Glacial Acetic AcidSimple procedure, excellent yields, no toxic metal nih.gov

This table presents data from studies on various sulfides; direct application to 4-Methyl-2-(methylthio)pyrimidine may require further optimization.

The optimization of these green protocols for the specific synthesis of this compound would involve screening various catalysts, solvents, and reaction conditions to maximize the yield and selectivity for the desired sulfoxide while minimizing energy consumption and waste generation. The ongoing research in this field continues to provide more efficient, safer, and more sustainable methods for important chemical transformations like the selective oxidation of sulfides.

Chemical Reactivity and Transformations of 4 Methyl 2 Methylsulfinyl Pyrimidine

Nucleophilic Substitution Reactions Involving the Methylsulfinyl Group

The methylsulfinyl group, -S(O)CH₃, is a strong electron-withdrawing group that activates the C2 position of the pyrimidine (B1678525) ring for nucleophilic aromatic substitution (SNAr). Its ability to stabilize the negative charge of the Meisenheimer intermediate and its capacity to serve as a good leaving group (as methanesulfenate) are central to this reactivity.

The methylsulfinyl group at the C2 position is readily displaced by a variety of nucleophiles. This reactivity is often compared to and, in many cases, exceeds that of other common leaving groups like halogens. The oxidized analogue, the methylsulfonyl group (-SO₂CH₃), is an even more potent leaving group, and studies on 2-(methylsulfonyl)pyrimidines provide significant insight into the reactivity of their methylsulfinyl precursors. vaia.comresearchgate.net

Research has shown that 2-sulfonylpyrimidines react rapidly and chemoselectively with thiol nucleophiles, such as the cysteine residue in proteins or glutathione (B108866) (GSH), to form stable S-arylated adducts. vaia.comyoutube.com This high reactivity highlights the excellent leaving group ability of the sulfonyl moiety, which is directly related to the sulfinyl group from which it is derived. vaia.comresearchgate.net These reactions proceed via a nucleophilic aromatic substitution (SNAr) mechanism. youtube.com

The displacement is not limited to sulfur nucleophiles. Various amines have also been shown to displace the 2-methylsulfonyl group in related pyrimidine systems, underscoring the broad applicability of this reaction. pku.edu.cn While direct displacement of the methylsulfinyl group is less documented, the displacement of the related 2-methylthio group has been observed. For instance, in reactions with ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, cyanide ion was found to displace the 2-methylthio group, demonstrating that substitution at the C2 position is feasible even with a less activated thioether. masterorganicchemistry.com Given that the methylsulfinyl group is significantly more electron-withdrawing and a better leaving group than a methylthio group, it is expected to be readily displaced by a wide range of N-, O-, and S-centered nucleophiles.

Table 1: Examples of Nucleophilic Displacement on 2-Substituted Pyrimidines

Pyrimidine SubstratePosition of Leaving GroupLeaving GroupNucleophileProduct TypeReference
Generic 2-SulfonylpyrimidineC2-SO₂RCysteine (Thiols)2-Thioetherpyrimidine vaia.comyoutube.com
4,6-Dichloro-2-(methylsulfonyl)pyrimidineC2-SO₂CH₃Primary Aliphatic Amines2-Aminopyrimidine pku.edu.cn
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateC2-SCH₃Cyanide (CN⁻)2-Cyanopyrimidine (via displacement and further reaction) masterorganicchemistry.com
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateC2-SCH₃Methoxide (CH₃O⁻, excess)2-Methoxypyrimidine masterorganicchemistry.com

When the pyrimidine ring is substituted with leaving groups at multiple positions, the outcome of a nucleophilic substitution reaction is governed by regioselectivity and chemoselectivity. In pyrimidines containing leaving groups at both the C2 and C4 positions, such as a hypothetical 4-chloro-2-(methylsulfinyl)pyrimidine, the site of attack depends heavily on the nature of the nucleophile.

For the closely analogous compound 2-methylsulfonyl-4-chloropyrimidine , a clear dichotomy in regioselectivity is observed. researchgate.net

Attack at C4 : Softer nucleophiles and those involved in metal-catalyzed cross-couplings, such as amines and Stille coupling reagents, selectively displace the chloride at the C4 position. researchgate.net

Attack at C2 : "Hard," anionic nucleophiles, particularly alkoxides (like CH₃O⁻) and formamide (B127407) anions, exhibit high selectivity for displacing the methylsulfonyl group at the C2 position, even at low temperatures. researchgate.net

This C2 selectivity is attributed to the formation of a hydrogen-bonding complex between the acidic protons of the methyl group of the sulfonyl (or sulfinyl) moiety and the incoming anionic nucleophile. researchgate.net This non-covalent interaction pre-organizes the reactants and directs the nucleophile to attack the adjacent C2 position, lowering the activation energy for this pathway compared to attack at C4. researchgate.net

Chemoselectivity in these systems is also pronounced. In studies with 4,6-dichloro-2-(methylsulfonyl)pyrimidine , the choice of amine and base dictates which leaving group is displaced: pku.edu.cn

Anilines and secondary aliphatic amines in the presence of a weak base selectively displace the C4-chloride . pku.edu.cn

Deprotonated anilines or sterically unbiased primary aliphatic amines selectively displace the C2-methylsulfonyl group . pku.edu.cn

These findings suggest that for 4-methyl-2-(methylsulfinyl)pyrimidine derivatives that also contain a leaving group at C4 or C6, the reaction outcome can be precisely controlled.

Table 2: Regioselectivity in Nucleophilic Attack on 2-MeSO₂-4-chloropyrimidine

Nucleophile TypePosition of AttackControlling FactorReference
Amines, Stille CouplingC4 (Displacement of -Cl)Inherent reactivity of the C4 position researchgate.net
Alkoxides, Formamide AnionsC2 (Displacement of -SO₂CH₃)Hydrogen bonding with acidic -SO₂CH₃ protons researchgate.net

Further Oxidation of the Methylsulfinyl Group to the Methylsulfonyl Derivative

The methylsulfinyl group of this compound can be readily oxidized to the corresponding methylsulfonyl group (-SO₂CH₃). This transformation is significant because the methylsulfonyl group is an even better leaving group, further activating the C2 position towards nucleophilic attack. vaia.comresearchgate.net The oxidation is a common synthetic step in medicinal chemistry to enhance the reactivity of pyrimidine-based electrophiles. youtube.com

The oxidation from a thioether to a sulfoxide (B87167) (sulfinyl) and then to a sulfone (sulfonyl) is a well-established process. A variety of oxidizing agents can be employed for the conversion of the methylsulfinyl group to the methylsulfonyl group. Research on related 2-(methanesulfanyl)pyrimidine precursors shows that reagents like potassium peroxymonosulfate (B1194676) (commercially known as Oxone) are effective for this transformation. youtube.com Other common oxidizing agents used for this purpose include meta-chloroperoxybenzoic acid (m-CPBA).

Reduction of the Methylsulfinyl Group to the Methylthio Analogue

Conversely, the methylsulfinyl group can be reduced back to its methylthio (-SCH₃) analogue. This transformation provides a route to less reactive pyrimidine derivatives if desired. Research on unsubstituted pyrimidines has demonstrated that 2-methylsulfinylpyrimidine undergoes an unprecedented reduction by hydriodic acid (HI) to yield 2-methylthiopyrimidine. libretexts.org This method offers a direct pathway to deoxygenate the sulfoxide without affecting the pyrimidine ring itself.

Functionalization of the Pyrimidine Ring System of this compound

The 4-methyl group on the pyrimidine ring is not merely a passive substituent; its C-H bonds can participate in chemical reactions. The acidity of the methyl protons is increased due to the electron-withdrawing nature of the adjacent pyrimidine ring, which can stabilize a resulting carbanion through resonance. This reactivity is analogous to that seen in 2-methyl and 4-methylpyridines. vaia.com

This enhanced acidity allows the 4-methyl group to undergo base-catalyzed condensation reactions with aldehydes and ketones. For example, in a reaction analogous to that of 4-methylpyridine (B42270) with benzaldehyde, the methyl group of this compound can be deprotonated by a suitable base to form a nucleophilic anion. vaia.com This anion can then attack the electrophilic carbonyl carbon of an aldehyde (e.g., benzaldehyde), leading to a condensation product after dehydration. vaia.com

Another potential transformation is free-radical halogenation at the methyl group. Under conditions that promote free-radical formation, such as UV light or the use of a radical initiator, the hydrogen atoms of the methyl group can be substituted by halogens (e.g., chlorine or bromine). libretexts.org This reaction proceeds via a radical chain mechanism and does not affect the aromatic pyrimidine ring, which is less susceptible to radical attack. This allows for the selective formation of 4-(halomethyl)-, 4-(dihalomethyl)-, and 4-(trihalomethyl)pyrimidine derivatives, which are versatile intermediates for further synthesis. libretexts.orglibretexts.org

Table 3: Summary of Chemical Transformations

SectionTransformationReagents/ConditionsProduct Functional GroupReference
3.1.1Nucleophilic SubstitutionAmines, Thiols, Alkoxides, CyanideDisplacement of -S(O)CH₃ pku.edu.cnmasterorganicchemistry.comresearchgate.net
3.2Oxidationm-CPBA, Oxone-SO₂CH₃ (Methylsulfonyl) youtube.com
3.3ReductionHydriodic Acid (HI)-SCH₃ (Methylthio) libretexts.org
3.4.1CondensationAldehydes/Ketones, Base4-Vinylpyrimidine derivative vaia.com
3.4.1HalogenationCl₂/Br₂, UV light or initiator4-(Halomethyl)pyrimidine libretexts.orglibretexts.org

Coupling Reactions on the Pyrimidine Core

The functionalization of the pyrimidine ring through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecules with applications in medicinal chemistry and materials science. These reactions allow for the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions on the pyrimidine core, starting from appropriately functionalized precursors, typically bearing halogen or sulfonate leaving groups. The reactivity and regioselectivity of these couplings are influenced by the electronic nature of the pyrimidine ring and the specific reaction conditions employed.

Key coupling reactions utilized for the modification of the pyrimidine scaffold include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods provide access to a diverse array of substituted pyrimidines that would be challenging to synthesize through traditional methods.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. libretexts.org In pyrimidine chemistry, it is frequently employed to introduce aryl and heteroaryl substituents.

The regioselectivity of the Suzuki-Miyaura coupling on polysubstituted pyrimidines is a critical consideration. Studies on 2,4-dichloropyrimidines have shown that coupling reactions preferentially occur at the C4 position. mdpi.com This enhanced reactivity at C4 is attributed to the electronic properties of the pyrimidine ring. Microwave-assisted procedures have been developed to achieve this transformation efficiently, often with low catalyst loading and short reaction times. mdpi.com For instance, the coupling of 2,4-dichloropyrimidine (B19661) with various arylboronic acids using a palladium catalyst under microwave irradiation consistently yields the C4-substituted product in good to excellent yields. mdpi.com

The reactivity hierarchy is also evident in more complex systems like 2,4,6-trihalogenopyrido[2,3-d]pyrimidines, a related heterocyclic system. Research has demonstrated a clear order of reactivity for Suzuki coupling, which proceeds first at the C4 position, followed by C2, and finally C6. sci-hub.se This predictable selectivity allows for the stepwise and controlled introduction of different aryl groups onto the heterocyclic core. sci-hub.se

Table 1: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine

This table summarizes the results of the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids, highlighting the regioselective formation of 2-chloro-4-arylpyrimidines. Data sourced from MDPI mdpi.com.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine81
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine88
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine95
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine77
53-Methoxyphenylboronic acid2-Chloro-4-(3-methoxyphenyl)pyrimidine92

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govnih.gov This reaction is invaluable for installing alkynyl moieties onto heterocyclic scaffolds, which can serve as versatile synthetic handles for further transformations or as key structural elements in target molecules.

A convenient synthetic route to substituted pyrimidines has been developed using Sonogashira coupling. For example, 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidines have been synthesized from 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771). tandfonline.comfigshare.com In these cases, the coupling occurs at the halogenated positions, demonstrating the utility of this reaction for functionalizing the pyrimidine core, even in the presence of other substituents like methyl and methylthio groups. tandfonline.comfigshare.comresearchgate.net The reaction typically proceeds in the presence of Pd-Cu catalysts, with the reactivity of the halide leaving groups generally following the order I > Br > Cl. tandfonline.comfigshare.com

Table 2: Sonogashira Coupling with a Substituted Pyrimidine

This table presents examples of Sonogashira coupling of 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine with various terminal alkynes. Data sourced from Taylor & Francis Online tandfonline.com.

EntryTerminal AlkyneAmineProductYield (%)
1PhenylacetylenePyrrolidine4-(Pyrrolidin-1-yl)-5-(phenylethynyl)-6-methyl-2-(methylthio)pyrimidine80
21-HeptynePyrrolidine4-(Pyrrolidin-1-yl)-5-(hept-1-yn-1-yl)-6-methyl-2-(methylthio)pyrimidine75
3PhenylacetyleneDiethylamine4-(Diethylamino)-5-(phenylethynyl)-6-methyl-2-(methylthio)pyrimidine78
41-HeptyneDiethylamine4-(Diethylamino)-5-(hept-1-yn-1-yl)-6-methyl-2-(methylthio)pyrimidine70
5PhenylacetylenePiperidine4-(Piperidin-1-yl)-5-(phenylethynyl)-6-methyl-2-(methylthio)pyrimidine82

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction has become a powerful tool for the synthesis of arylamines, including N-substituted pyrimidines.

Similar to Suzuki coupling, the Buchwald-Hartwig amination exhibits high regioselectivity on dichloropyrimidine substrates. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine has been developed that strongly favors substitution at the C4 position. acs.org The reaction of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines, catalyzed by palladium, selectively yields C4-aminated products. Interestingly, the reaction with aromatic amines proceeds to the same C4 position even without a palladium catalyst, though the conditions are different. acs.org This selectivity underscores the inherent electronic differences between the C2 and C4 positions on the pyrimidine ring.

Derivatization and Structural Diversity of 4 Methyl 2 Methylsulfinyl Pyrimidine Analogues

Synthesis of Novel Derivatives Incorporating the 4-Methyl-2-(methylsulfinyl)pyrimidine Moiety

The synthesis of novel derivatives based on the this compound core often begins with its more stable and readily available precursor, 4-methyl-2-(methylthio)pyrimidine (B47704). sigmaaldrich.comthermofisher.comfishersci.no This precursor can be extensively modified on the pyrimidine (B1678525) ring before the crucial oxidation of the methylthio group to the reactive methylsulfinyl or methylsulfonyl group.

A common strategy involves the halogenation of the pyrimidine ring to create activated sites for further functionalization. For instance, 4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidine (B3081771) is a key intermediate synthesized from 2-mercapto-6-methylpyrimidin-4(3H)-one through a sequence of methylation, iodination, and subsequent treatment with phosphorus oxychloride. tandfonline.com This di-halogenated compound allows for selective, stepwise reactions.

Palladium-copper catalyzed Sonogashira coupling reactions have been successfully employed to introduce a wide range of substituents at the 5-position of the pyrimidine ring by reacting the iodo-derivative with various terminal alkynes. tandfonline.com The chloro-group at the 4-position can then be substituted by amines. This one-pot, multi-step protocol provides an efficient route to diverse 4,5-disubstituted-6-methyl-2-(methylthio)pyrimidine derivatives in moderate to good yields. tandfonline.com

The methylthio group (-SCH₃) itself can be oxidized to the corresponding methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group, in particular, is an excellent leaving group, making the C2 position susceptible to nucleophilic aromatic substitution (SNAr). Studies on 2-sulfonylpyrimidines have shown they are significantly more reactive towards nucleophiles like thiols compared to their 2-chloro or 2-methylthio counterparts. acs.org This enhanced reactivity allows for the introduction of various nucleophiles at the C2 position, a reaction that is often difficult to achieve with less activated precursors. The substitution is chemoselective, for example, producing S-arylated products with thiol-containing molecules like glutathione (B108866). acs.org

Further derivatization has been achieved by creating carboxamides from 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid. These intermediates can then be reacted with other molecules, such as (2-aminophenyl)ethan-1-one and substituted phenyl isocyanates, to generate complex derivatives bearing carbamate (B1207046) moieties. researchgate.net

PrecursorReagentsDerivativeYield (%)Reference
4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidineMorpholine, Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N4-(Morpholin-4-yl)-6-methyl-5-(phenylethynyl)-2-(methylthio)pyrimidine85 tandfonline.com
4-chloro-5-iodo-6-methyl-2-(methylthio)pyrimidinePiperidine, 1-Heptyne, PdCl₂(PPh₃)₂, CuI, Et₃N5-(Hept-1-yn-1-yl)-6-methyl-4-(piperidin-1-yl)-2-(methylthio)pyrimidine82 tandfonline.com
4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid(2-aminophenyl)ethan-1-one, Phenyl isocyanate1-(2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl)ethyl phenylcarbamate- researchgate.net
4,6-dichloro-2-(methylthio)pyrimidineSodium ethoxide4-chloro-6-ethoxy-2-(methylthio)pyrimidine89 researchgate.net

Creation of Fused Pyrimidine Systems Utilizing this compound Precursors

The functionalized derivatives of 4-methyl-2-(methylthio)pyrimidine are valuable precursors for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. researchgate.netnih.gov The substituents introduced onto the pyrimidine ring can participate in intramolecular cyclization reactions to form new rings.

For example, derivatives containing an acetohydrazide group at the 4-position, such as 2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazide, can be used to synthesize fused 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.net The acetohydrazide can be cyclized with carbon disulfide in the presence of potassium hydroxide (B78521) to yield a 1,3,4-oxadiazole-2(3H)-thione. This intermediate can then be further alkylated or aminated to create a library of fused compounds. researchgate.net

Thieno[2,3-d]pyrimidines represent another important class of fused systems accessible from these precursors. The synthesis can be achieved by reacting functionalized pyrimidines with chloroacetic acid derivatives. researchgate.net The strategic placement of substituents on the pyrimidine ring allows for controlled cyclization, leading to selectively substituted thienopyrimidines.

More complex polycyclic systems can also be constructed. For instance, a 2-methylthio-1-phenyl-5-oxoimidazoline can be cyclized with ethyl 3-amino-1-methylpyrazole-4-carboxylate to form a tricyclic pyrazolo[3,4-d]imidazo[1,2-a]pyrimidin-2,5(1H,3H)-dione. researchgate.net These synthetic strategies highlight the utility of the 2-methylthio/sulfinyl pyrimidine core in building diverse and complex heterocyclic scaffolds.

Precursor DerivativeCyclization StrategyFused SystemReference
2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazideReaction with CS₂/KOH5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-1,3,4-oxadiazole-2(3H)-thione researchgate.net
2-((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetyl)-N-phenylhydrazine-1-carbothioamideAcid-catalyzed cyclization5-(((6-Methyl-2-(methylthio)pyrimidin-4-yl)oxy)methyl)-N-phenyl-1,3,4-thiadiazol-2-amine researchgate.net
6-Methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrileReaction with chloroacetic acid derivativesThieno[2,3-d]pyrimidines researchgate.net
3-amino-5-benzylthio-2H-1,2,4-triazoleCyclization with diethyl malonate2-Benzylthio-5,7-dihydroxy-1,2,4-triazolo[1,5-a]pyrimidine bu.edu.eg

Elucidation of Structure-Property Relationships in Derivatized 4-Methyl-2-(methylsulfinyl)pyrimidines

The structural diversity achieved through the derivatization of the this compound scaffold directly translates into a wide range of chemical and biological properties. researchgate.netnih.gov Structure-activity relationship (SAR) studies are crucial for understanding how specific structural modifications influence the molecule's function, guiding the design of compounds with enhanced potency and selectivity.

In terms of chemical reactivity, the oxidation state of the sulfur atom at the C2 position is a dominant factor. The methylsulfonyl group significantly enhances the electrophilicity of the C2 carbon, making it highly susceptible to nucleophilic attack. SAR studies on 2-sulfonylpyrimidines revealed that substitution at the 5-position has the most significant effect on reactivity. acs.org Electron-withdrawing groups at this position can lead to a dramatic (up to 1000-fold) acceleration in the rate of reaction with nucleophiles, while retaining chemoselectivity for soft nucleophiles like thiols. acs.org This tunable reactivity has been exploited for applications in chemical biology, such as the development of reagents for the selective arylation of cysteine residues in proteins. acs.org

The biological activity of these pyrimidine derivatives is also highly dependent on their substitution patterns. For example, a series of 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl]ethyl-substitutedphenyl carbamates were synthesized and evaluated for their in vitro fungicidal activities against Sclerotinia sclerotiorum. researchgate.net The results indicated that the nature of the substituent on the phenyl carbamate ring significantly influenced the antifungal efficacy.

Similarly, comprehensive SAR studies on other pyrimidine derivatives have identified key structural features for potent antitubercular activity. These studies revealed that the central pyrimidine ring is essential for activity and that replacing specific moieties with other hydrophobic groups is well-tolerated, leading to derivatives with potent activity against drug-resistant tuberculosis strains. nih.gov

Core StructureStructural VariationProperty/ActivitySAR InsightsReference
2-SulfonylpyrimidineElectron-withdrawing group at C5Reactivity towards thiolsRate of nucleophilic substitution is dramatically increased. acs.org
4-Methyl-2-(methylthio)pyrimidine-5-carboxamideSubstituent on phenyl carbamate moietyFungicidal activity (S. sclerotiorum)The electronic nature and position of the substituent on the phenyl ring modulate the activity. researchgate.net
Pyrimidine derivative (LPX-16j analogue)Replacement of naphthyl groupAntitubercular activityThe central pyrimidine ring is crucial; hydrophobic substitutes are well tolerated. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 4-methylpyrimidine (B18481), the chemical shifts are observed at δ 9.095 (H-2), 8.582 (H-6), 7.204 (H-5), and 2.538 (CH₃) ppm in CDCl₃. chemicalbook.com For 4-Methyl-2-(methylsulfinyl)pyrimidine, the introduction of the methylsulfinyl group at the C-2 position would significantly alter the chemical shifts of the pyrimidine (B1678525) ring protons. The electron-withdrawing nature of the sulfinyl group is expected to deshield the adjacent protons, causing them to resonate at a lower field.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a similar pyrimidine derivative, the carbon signals of the pyrimidine ring are found in the aromatic region of the spectrum. researchgate.net In this compound, the carbon attached to the sulfinyl group (C-2) would be significantly influenced by the electronegativity of the sulfur and oxygen atoms.

Interactive Data Table: Predicted NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (at C4)~2.6~24
H-5~7.4~122
H-6~8.8~158
S(O)CH₃~3.0~40
C-2-~170
C-4-~168

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of a pyrimidine derivative will typically show characteristic bands for C-H stretching of the aromatic ring and the methyl group, as well as C=N and C=C stretching vibrations within the pyrimidine ring. researchgate.netresearchgate.net A key feature in the IR spectrum of this compound would be a strong absorption band corresponding to the S=O stretching vibration, typically observed in the range of 1030-1070 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The pyrimidine ring vibrations are also active in the Raman spectrum. researchgate.net The symmetric stretching of the S=O bond may also be observable.

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C-H (Aromatic)Stretching3000 - 3100
C-H (Methyl)Stretching2850 - 3000
C=N / C=C (Ring)Stretching1400 - 1600
S=OStretching1030 - 1070

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining insight into its structure through analysis of its fragmentation patterns. The molecular weight of this compound is 156.21 g/mol . chemscene.com The mass spectrum would show a molecular ion peak (M⁺) at m/z = 156. Subsequent fragmentation might involve the loss of the methylsulfinyl group or cleavage of the pyrimidine ring.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit π → π* and n → π* transitions. nist.gov The introduction of the methylsulfinyl group is expected to influence the position and intensity of these absorption bands.

Computational and Theoretical Investigations of 4 Methyl 2 Methylsulfinyl Pyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule like 4-Methyl-2-(methylsulfinyl)pyrimidine. irjweb.comjchemrev.com These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, providing insights that are difficult or impossible to obtain through experimental means alone. mdpi.com A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311G+(d,p) to find the lowest energy conformation of the molecule. scielo.org.mx

Analysis of Frontier Molecular Orbitals (HOMO, LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for predicting a molecule's reactivity. researchgate.net The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or electron-donating character. Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilic or electron-accepting character. sigmaaldrich.com

For this compound, the HOMO would likely be localized around the electron-rich regions, such as the sulfinyl group and the nitrogen atoms of the pyrimidine (B1678525) ring. The LUMO would be expected to be distributed across the π-system of the pyrimidine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Hypothetical Frontier Orbital Data for this compound

Parameter Hypothetical Value (eV) Description
HOMO Energy -6.5 Energy of the highest occupied molecular orbital.
LUMO Energy -1.2 Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap 5.3 Indicator of chemical reactivity and stability.

Prediction of Electrostatic Potentials and Charge Distributions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule's surface. irjweb.com It is invaluable for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) show electron-poor areas prone to nucleophilic attack.

For this compound, the MEP map would be expected to show a significant negative potential around the sulfinyl oxygen atom due to its high electronegativity and lone pairs of electrons. The nitrogen atoms in the pyrimidine ring would also exhibit negative potential. Positive potential would likely be concentrated around the hydrogen atoms of the methyl groups. Analysis of Mulliken or Natural Population Analysis (NPA) charges would provide quantitative values for the partial charge on each atom, further detailing the charge distribution. scielo.org.mx

Conformational Analysis and Relative Stability Studies

The sulfinyl group in this compound is chiral and not freely rotating, leading to different possible spatial arrangements or conformations. Conformational analysis involves calculating the potential energy of the molecule as a function of torsion angles, particularly around the C2-S bond. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers to rotation. researchgate.net These studies are crucial for identifying the most stable, and therefore most abundant, conformation of the molecule at equilibrium.

Reaction Mechanism Modeling and Transition State Analysis

Computational modeling can elucidate the step-by-step pathway of a chemical reaction involving this compound. This is particularly relevant for understanding its synthesis (e.g., the oxidation of 4-methyl-2-(methylthio)pyrimidine) or its reactions as a potential electrophile. jchemrev.com By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed. researchgate.net Locating the transition state—the highest energy point along the reaction coordinate—is key to determining the reaction's activation energy and, consequently, its rate. For instance, in a nucleophilic aromatic substitution reaction where the methylsulfinyl group acts as a leaving group, DFT calculations could model the formation of the Meisenheimer intermediate and the subsequent departure of the leaving group. researchgate.net

In Silico Ligand-Target Interactions: Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to another (a receptor), typically a protein or nucleic acid. rjptonline.org This method is central to drug discovery. If this compound were being investigated as a potential drug, docking studies would be performed to predict how it might interact with the active site of a target protein. nih.govnist.gov The process involves placing the ligand in various positions and orientations within the receptor's binding site and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. rjptonline.org These studies can identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Hypothetical Docking Results for this compound with a Kinase Target

Parameter Value Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol) -7.8 -
Hydrogen Bonds 2 ASN108, LYS45
Hydrophobic Interactions 4 VAL32, LEU150, ILE88, ALA55

Mechanistic Studies of Reactions Involving 4 Methyl 2 Methylsulfinyl Pyrimidine

Elucidation of Specific Reaction Pathways and Intermediates

The primary reaction pathway for 4-Methyl-2-(methylsulfinyl)pyrimidine involves nucleophilic aromatic substitution (SNAr). wikipedia.org This mechanism is characteristic of aromatic rings bearing strong electron-withdrawing groups and a good leaving group. wikipedia.org The SNAr reaction can proceed through a concerted mechanism (cSNAr) or, more commonly, a two-step addition-elimination process. nih.gov

In the two-step mechanism, a nucleophile first attacks the electron-deficient C2 carbon, breaking the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgwikipedia.org This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine (B1678525) ring and the electron-withdrawing sulfinyl group. wikipedia.orgwikipedia.org In the second, typically rapid step, the leaving group (methylsulfinate) is expelled, and the aromaticity of the pyrimidine ring is restored to yield the final substitution product.

By analogy with the closely related 2-methylsulfonylpyrimidines, the methylsulfinyl group is an excellent leaving group, making such SNAr reactions highly efficient. wuxiapptec.comacs.orgresearchgate.net Studies on 2-methylsulfonyl-4-chloropyrimidine have revealed a fascinating dichotomy in regioselectivity that depends on the nature of the nucleophile. wuxiapptec.com While amines and organometallic reagents (in Stille coupling) selectively attack the C4 position, alkoxides and formamide (B127407) anions exclusively displace the methylsulfonyl group at the C2 position. wuxiapptec.com Quantum mechanical calculations suggest this C2 selectivity arises from the formation of a hydrogen bond between the acidic protons of the methylsulfonyl group and the incoming nucleophile, which stabilizes the transition state for attack at the C2 position. wuxiapptec.com It is plausible that the methylsulfinyl group in this compound could direct similar selective reactions.

The table below summarizes the observed chemoselectivity in the reactions of a related sulfonylpyrimidine, which provides insight into the potential reactivity of the title compound.

Click to interact
Table 1: Chemoselectivity in Nucleophilic Aromatic Substitution of 2-Methylsulfonyl-4-chloropyrimidine wuxiapptec.comresearchgate.net
Nucleophile TypeReaction SiteLeaving GroupPlausible Rationale
Amines (e.g., anilines, secondary aliphatic amines)C4-ClThe C4 position is generally more activated in pyrimidines for SNAr reactions. stackexchange.com
Alkoxides (e.g., MeO⁻)C2-SO₂MeStabilization of the transition state via hydrogen bonding between the nucleophile and the methylsulfonyl group protons. wuxiapptec.com
Formamide AnionsC2-SO₂MeStabilization of the transition state via hydrogen bonding. wuxiapptec.com
Deprotonated Anilines (strong base)C2-SO₂MeIncreased nucleophilicity favors displacement of the better leaving group (sulfone). researchgate.net

Investigation of Catalytic Cycles and Their Influence on Selectivity and Yield

While many SNAr reactions involving highly activated substrates like this compound can proceed under thermal conditions, catalysis can significantly enhance reaction rates, yields, and selectivity. chemscene.com The catalysis can be broadly categorized into base-promoted, metal-catalyzed, and enzymatic processes.

Base-Promoted Reactions: Bases play a critical role in these substitution reactions. Strong, non-nucleophilic bases like sodium hydride (NaH) can be used to deprotonate weak nucleophiles (e.g., amines, alcohols), increasing their reactivity. Milder bases such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) are often employed as acid scavengers to neutralize the proton released during the substitution, driving the reaction to completion. researchgate.net

Solvent-Promoted Reactions: The choice of solvent can also be considered a form of catalysis. The use of polyethylene (B3416737) glycol (PEG-400) as a solvent has been shown to be highly effective for SNAr reactions on nitrogen-containing heterocycles, leading to excellent yields in very short reaction times, offering a greener alternative to traditional polar aprotic solvents. nih.gov

Metal Catalysis: Although SNAr is the primary pathway, transition-metal catalysis is a cornerstone of modern pyrimidine chemistry, enabling a broader scope of transformations. While direct metal-catalyzed displacement of the methylsulfinyl group is less common, related reactions highlight the possibilities. For instance, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are frequently used to form C-C and C-N bonds on halo- or triflyloxy-pyrimidines. The choice of metal (e.g., palladium, copper, iridium) and, critically, the ancillary ligands, dictates the catalytic cycle's efficiency and regioselectivity. researchgate.net

Enzymatic Catalysis: The sulfoxide (B87167) functional group is a target for specific enzymes. Methionine sulfoxide reductases (MsrA and MsrB) are enzymes that catalyze the stereospecific reduction of sulfoxides to their corresponding sulfides. nih.gov This biological process can be harnessed for the biocatalytic kinetic resolution of racemic sulfoxides, providing a route to enantiomerically pure chiral sulfoxides. nih.gov A typical catalytic cycle involves the reduction of the sulfoxide by the enzyme, which is subsequently regenerated by a stoichiometric reductant like dithiothreitol (B142953) (DTT). nih.gov

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Table 2: Catalytic and Promoted Systems in Pyrimidine Chemistry
SystemCatalyst/PromoterReaction TypeInfluence on Selectivity and Yield
Base-PromotedK₂CO₃, Et₃N, NaHSNArIncreases nucleophile reactivity (deprotonation) or scavenges acid byproducts, driving equilibrium to improve yield. researchgate.net
Solvent-PromotedPEG-400SNArActs as an environmentally friendly medium that can dramatically increase reaction rates and yields. nih.gov
Metal-CatalyzedPd, Cu, Ir complexesCross-CouplingEnables C-C and C-N bond formation. Ligand and metal choice are crucial for controlling selectivity and achieving high yields. researchgate.net
EnzymaticSulfoxide Reductases (e.g., MsrA)Asymmetric ReductionAllows for the kinetic resolution of racemic sulfoxides to produce enantiopure compounds with high selectivity (ee > 99%). nih.gov

Determination of Kinetics and Thermodynamics of Chemical Transformations

Quantitative kinetic and thermodynamic data for reactions involving this compound are not extensively reported in the literature. However, a detailed understanding can be extrapolated from the well-studied principles of SNAr reactions and data from closely related 2-sulfonylpyrimidine systems. acs.orgnih.gov

Kinetics: The SNAr reaction is typically a bimolecular process, and its rate is dependent on the concentrations of both the pyrimidine substrate and the nucleophile. libretexts.orgyoutube.com The reaction, therefore, generally follows a second-order rate law:

Rate = k[pyrimidine][nucleophile]

The rate constant, k, is influenced by several factors:

Nature of the Nucleophile: The reaction rate increases with the strength and decreases with the steric bulk of the nucleophile. For instance, soft nucleophiles like thiolates generally react faster than harder nucleophiles like alkoxides or amines. acs.org

Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are known to accelerate SNAr reactions. They effectively solvate the cation of the nucleophilic salt without strongly solvating (and deactivating) the anion, thus increasing its effective nucleophilicity. nih.gov

Ring Substituents: The presence of additional electron-withdrawing groups on the pyrimidine ring will increase the electrophilicity of the substitution site and stabilize the Meisenheimer intermediate, thus increasing the reaction rate. acs.orgwuxiapptec.com Conversely, electron-donating groups would decrease the rate. acs.org

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.

Click to interact
Table 3: Factors Influencing SNAr Reaction Kinetics
FactorEffect on Reaction RateRationale
Nucleophile StrengthIncreases with stronger nucleophilesA more reactive nucleophile lowers the activation energy for the formation of the Meisenheimer complex.
Solvent PolarityIncreases in polar aprotic solvents (e.g., DMF, DMSO)Stabilizes the charged Meisenheimer intermediate and enhances the reactivity of the nucleophile. nih.gov
Leaving Group AbilityIncreases with better leaving groupsA more stable leaving group anion facilitates the second (elimination) step of the reaction.
Ring SubstituentsIncreases with electron-withdrawing groups (EWGs)EWGs increase the electrophilicity of the reaction center and stabilize the negative charge of the intermediate. acs.org
TemperatureIncreases with higher temperatureProvides molecules with sufficient energy to overcome the activation barrier.

Thermodynamics: The nucleophilic substitution reaction on this compound is expected to be thermodynamically favorable, with a negative Gibbs free energy change (ΔG). This is driven by the formation of a stable aromatic product and the departure of the stable methylsulfinate anion.

The reaction proceeds via a high-energy Meisenheimer intermediate, as depicted in a reaction coordinate diagram. The formation of this intermediate is the rate-determining step in many SNAr reactions. Computational studies on the analogous 2-methylsulfonyl-4-chloropyrimidine have quantified the activation barriers for nucleophilic attack. The calculated energy barrier for C2 attack by a formamide anion was ~8.75 kcal/mol, while the barrier for C4 attack was significantly higher at ~14.71 kcal/mol. wuxiapptec.com This difference of nearly 6 kcal/mol in activation energy (ΔG‡) provides a quantitative explanation for the experimentally observed C2 selectivity and underscores the thermodynamic feasibility of the reaction. wuxiapptec.com Similar thermodynamic principles would govern the reactivity of the title compound.

Research on Biological Target Interactions of 4 Methyl 2 Methylsulfinyl Pyrimidine and Analogues in Vitro Context

Enzyme Inhibition Studies of Pyrimidine (B1678525) Derivatives (e.g., Cyclooxygenase-2, Cyclin-Dependent Kinases, Dihydrofolate Reductase, Succinate Dehydrogenase)

Pyrimidine derivatives have been widely investigated for their potential to inhibit various enzymes that are implicated in a range of physiological and pathological processes.

Cyclooxygenase-2 (COX-2): The inhibitory activity of pyrimidine derivatives against COX isoenzymes is often evaluated using in vitro assays. One common method is the TMPD oxidation assay (N,N,N′,N′-tetramethyl-p-phenylenediamine), which assesses the ability of the compounds to inhibit COX-1 and COX-2 activity. nih.govnih.gov For instance, certain 2-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives have been evaluated for their affinity and selectivity for human COX-2 enzyme against the COX-1 isoenzyme using indomethacin as a control. ijper.org In such assays, the IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined. For example, some novel pyrimidine derivatives have shown excellent COX-2 inhibitory activities with IC50 values in the micromolar range. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway and a target for various therapeutic agents. mdpi.com The inhibitory effect of pyrimidine analogues on DHFR is determined through in vitro enzyme inhibition assays. nih.govzu.edu.eg For example, pyrazolo[3,4–d]pyrimidine analogues have been tested for their ability to inhibit human DHFR (hDHFR), with some compounds showing IC50 values significantly lower than the standard drug methotrexate. zu.edu.egnih.gov These assays are fundamental in identifying potent DHFR inhibitors among pyrimidine derivatives. nih.gov

Succinate Dehydrogenase (SDH): Inhibition of succinate dehydrogenase can lead to an accumulation of succinate, which in turn can impair pyrimidine biosynthesis by competitively inhibiting aspartate transcarbamoylase (ATCase). nih.govnih.gov This complex metabolic interaction highlights the importance of in vitro assays to study the direct and indirect effects of compounds on enzyme activity and subsequent metabolic pathways. nih.govbiologists.com

Cyclin-Dependent Kinases (CDKs): The inhibitory potential of pyrimidine and related heterocyclic compounds against CDKs is assessed through in vitro kinase assays. These assays measure the ability of the compounds to inhibit the phosphorylation of a substrate by the CDK-cyclin complex. The results are typically reported as IC50 values, indicating the potency of the inhibitor.

Cyclooxygenase-2 (COX-2): SAR studies on thieno[2,3-d]pyrimidin-4(3H)-one derivatives have provided insights into the structural requirements for COX-2 inhibition. For example, the nature and position of substituents on the phenyl ring attached to the pyrimidine core have been shown to influence both the potency and selectivity of COX-2 inhibition. A para-fluorophenyl substituent was found to be more potent than a para-methoxyphenyl substituent, suggesting that electron-withdrawing groups at this position may enhance activity. ijper.org

Cyclin-Dependent Kinases (CDKs): For CDK inhibitors, SAR studies have revealed that substitutions at various positions of the pyrimidine or related purine ring system can significantly impact potency and selectivity. For instance, in a series of 2-arylaminopurines, the nature of the substituent at the 6-position was found to be crucial for achieving selectivity for CDK2 over CDK1. nih.govhw.ac.ukacs.org A biphenyl group at this position resulted in a compound with approximately 2000-fold greater activity against CDK2 than CDK1. hw.ac.ukresearchgate.net The crystal structures of inhibitor-kinase complexes have shown that the inhibitor can stabilize a specific conformation of the glycine-rich loop in the ATP binding pocket of CDK2, which is not observed in CDK1, providing a structural basis for selectivity. hw.ac.ukacs.org

Dihydrofolate Reductase (DHFR): The SAR of pyrimidine-based DHFR inhibitors often revolves around mimicking the binding of the natural substrate, dihydrofolate. The presence of a 2,4-diamino substitution on the pyrimidine ring is a common feature in many DHFR inhibitors. nih.gov Modifications to other parts of the molecule, such as the introduction of amino acid conjugates to pyrazolo[3,4-d]pyrimidine scaffolds, have been shown to yield compounds with potent hDHFR inhibitory activity. zu.edu.egnih.gov

GPR119 Agonists: In the development of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists, SAR studies have indicated that electron-withdrawing substituents on the phenyl ring are important for both potency and full efficacy. nih.gov

The following table summarizes the in vitro enzyme inhibitory activities of selected pyrimidine derivatives.

Compound/Derivative ClassTarget EnzymeAssayIC50 ValueReference
Pyrimidine derivative L1COX-2TMPD oxidationComparable to meloxicam nih.gov
Pyrimidine derivative L2COX-2TMPD oxidationComparable to meloxicam nih.gov
Thieno[2,3-d]pyrimidin-4(3H)-one 5COX-2In vitro COX inhibition42.19 µM ijper.org
Pyrimidine derivative 3COX-2In vitro COX inhibition0.85 µM nih.gov
Pyrimidine derivative 4aCOX-2In vitro COX inhibition0.65 µM nih.gov
Pyrazolo[3,4-d]pyrimidine 10ehDHFREnzyme inhibition< 1 µM nih.gov
Pyrazolo[3,4-d]pyrimidine 10fhDHFREnzyme inhibition< 1 µM nih.gov
Pyrazolo[3,4-d]pyrimidine 10ghDHFREnzyme inhibition< 1 µM nih.gov
Thieno[2,3-d]pyrimidine-4-one 20hDHFREnzyme inhibition0.20 µM acs.org
Quinazolinone derivative 1CDK9Kinase assay0.644 µM mdpi.com
2-Arylaminopurine derivative 73CDK2Kinase assay0.044 µM hw.ac.ukresearchgate.net

Receptor Agonism/Antagonism Research (e.g., GPR119)

A series of fused pyrimidine derivatives have been designed and evaluated as agonists for the G-protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. nih.gov In vitro studies using cell lines expressing GPR119 are employed to determine the agonistic activity of these compounds. The potency of these agonists is typically expressed as an EC50 value, which is the concentration of the compound that elicits a half-maximal response.

Among the synthesized compounds, tetrahydroquinazolines demonstrated greater GPR119 agonistic activities compared to dihydrocyclopentapyrimidine and tetrahydropyridopyrimidine scaffolds. nih.gov Certain analogues bearing an endo-N-Boc-nortropane amine and a fluoro-substituted aniline exhibited EC50 values in the range of 0.27-1.2 μM, although they were partial agonists. nih.gov Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have also been identified as potent GPR119 agonists. nih.gov

The table below presents the in vitro GPR119 agonistic activity of selected pyrimidine derivatives.

Compound/Derivative ClassReceptor TargetActivityEC50 ValueReference
Tetrahydroquinazoline analoguesGPR119Partial Agonist0.27-1.2 µM nih.gov
Thienopyrimidine derivative 5dGPR119Agonist3 nM researchgate.net

Cell-Based Assays for Investigating Target Engagement and Cellular Processes (excluding clinical implications)

Cell-based assays are crucial for confirming that a compound can enter a cell and interact with its intended target in a native cellular environment. youtube.comdiscoverx.com These assays can measure target engagement by observing changes in protein thermal stability or through enzyme fragment complementation (EFC) technology. youtube.comyoutube.com

For instance, in the context of pyrimidine derivatives as potential anti-inflammatory agents, cell-based assays have been used to evaluate their effects on cellular processes. Lipopolysaccharide (LPS)-stimulated THP-1 human leukemia monocytic cells are used as an in vitro model for inflammation. nih.gov The sulforhodamine B (SRB) assay can be employed to assess the dose-dependent inhibition of cell growth by the test compounds. nih.gov Additionally, reactive oxygen species (ROS) assays can determine the antioxidant properties of these derivatives by measuring their ability to reduce free radical levels in an inflammatory cell model. nih.govnih.gov

Cellular target engagement assays are also vital for validating hits from biochemical screens and for understanding a compound's mechanism of action. discoverx.comyoutube.com For example, a cell-based assay could be used to confirm that a pyrimidine derivative designed to inhibit a specific kinase indeed engages with that kinase inside the cell, leading to downstream effects on cell signaling pathways. These assays provide biologically relevant data that are essential for making informed decisions in drug discovery. discoverx.com

Antifungal and Antiamoebic Activity Research (In Vitro)

The in vitro antimicrobial properties of pyrimidine derivatives have been explored against various pathogens.

Antifungal Activity: Novel 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety have been synthesized and evaluated for their antifungal activities against several phytopathogenic fungi. The mycelial growth rate method is used to determine the inhibition rates of these compounds. frontiersin.org Some of these compounds exhibited significant antifungal activity against different species of Botrytis cinerea, Phytophthora infestans, and Pyricularia oryzae. frontiersin.org Another class of pyrimidine derivatives has been shown to exert its antifungal effect against Candida albicans through the putative inhibition of lanosterol demethylase, a key enzyme in ergosterol biosynthesis. nih.gov

Antiamoebic Activity: Pyrimidine derivatives have demonstrated potent in vitro antiamoebic activity against Entamoeba histolytica, the parasite responsible for amoebiasis. tandfonline.comnih.govnih.gov The in vitro screening is typically performed against the HM1:IMSS strain of E. histolytica using a microdilution method. tandfonline.comnih.gov Several pyrazolo[3,4-d]pyrimidine-6-one derivatives and 2,4,6-trisubstituted bis-pyrimidines have shown IC50 values in the low micromolar to nanomolar range, with some being more potent than the standard drug metronidazole. tandfonline.comnih.gov

The following table summarizes the in vitro antifungal and antiamoebic activities of selected pyrimidine derivatives.

Compound/Derivative ClassPathogenActivityIC50/Inhibition RateReference
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine 5oCucumber Botrytis cinereaAntifungal80.38% inhibition at 50 µg/ml frontiersin.org
1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine 4Strawberry Botrytis cinereaAntifungal82.68% inhibition at 50 µg/ml frontiersin.org
Pyrazolo[3,4-d]pyrimidine-6-one 2iEntamoeba histolyticaAntiamoebic0.04 µM tandfonline.com
Pyrazolo[3,4-d]pyrimidine-6-one 2jEntamoeba histolyticaAntiamoebic0.06 µM tandfonline.com
Pyrazolo[3,4-d]pyrimidine-6-one 2bEntamoeba histolyticaAntiamoebic0.37 µM tandfonline.com
2,4,6-Trisubstituted bis-pyrimidine 4cEntamoeba histolyticaAntiamoebic0.10 µM nih.gov

Studies on Plant Growth Regulation Properties

Pyrimidine derivatives have been investigated for their potential as plant growth regulators. auctoresonline.orgauctoresonline.org These compounds can exhibit auxin- and cytokinin-like effects, influencing cell proliferation, elongation, and differentiation in plant tissues. auctoresonline.orgresearchgate.net

Studies on wheat (Triticum aestivum L.) have shown that certain pyrimidine derivatives, at a concentration of 10-6 M, can enhance growth parameters to a similar or greater extent than the natural auxin indole-3-acetic acid (IAA). auctoresonline.orgauctoresonline.org The regulatory effect is dependent on the substituents in the chemical structure of the pyrimidine derivative. auctoresonline.orgauctoresonline.org For example, derivatives of sodium and potassium salts of 6-methyl-2-mercapto-4-hydroxypyrimidine have been shown to significantly increase the average root length of wheat seedlings. auctoresonline.org

Furthermore, these compounds can also positively impact photosynthetic parameters by increasing the content of chlorophylls and carotenoids in leaves. auctoresonline.orgauctoresonline.orgresearchgate.net This suggests that pyrimidine derivatives may regulate plant growth by improving metabolism and preventing the degradation of photosynthetic pigments. auctoresonline.org Similar growth-promoting effects have been observed in sorghum, where seed treatment with pyrimidine derivatives led to improved growth and productivity. mnau.edu.ua The use of thioxopyrimidine derivatives has also been proposed for regulating the growth and photosynthesis of spring barley. researchgate.net

Future Research Directions for 4 Methyl 2 Methylsulfinyl Pyrimidine

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for synthesizing 4-Methyl-2-(methylsulfinyl)pyrimidine is a critical area of future research. Current synthetic strategies often involve multiple steps, including cyclization, methylation, and oxidation. researchgate.net While effective, these methods can sometimes utilize hazardous reagents and produce significant waste. researchgate.net

Future research should prioritize the development of "green" chemistry approaches. This includes the use of safer, more sustainable reagents and solvents. For instance, replacing traditional methylating agents like dimethyl sulfate (B86663), which is highly toxic, with greener alternatives such as dimethyl carbonate is a promising avenue. researchgate.net The use of environmentally friendly oxidants like Oxone or hydrogen peroxide in combination with phase transfer catalysts can also make the synthesis safer and more efficient. researchgate.net

Application of Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the three-dimensional structure and electronic properties of this compound is fundamental to predicting its reactivity and biological interactions. While standard characterization techniques such as NMR, IR, and mass spectrometry are routinely used, future research would benefit from the application of more advanced methods. researchgate.netpsmjournals.org

High-resolution X-ray crystallography could provide precise atomic coordinates, bond lengths, and bond angles, offering a definitive picture of the molecule's solid-state conformation. This structural data is invaluable for computational modeling and for understanding intermolecular interactions in crystals.

Advanced NMR techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), can elucidate through-bond and through-space correlations, respectively, providing detailed insights into the molecule's structure in solution. acs.org These techniques are particularly useful for confirming the regiochemistry of substitutions and for studying the conformational dynamics of the molecule.

Integrated Computational and Experimental Approaches for Comprehensive Mechanism Discovery

Combining experimental studies with computational modeling offers a powerful strategy for elucidating the detailed mechanisms of reactions involving this compound. researchgate.netrsc.org Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. rsc.orgnih.gov

Future research should focus on an integrated approach where computational predictions are used to guide experimental design, and experimental results are used to validate and refine computational models. mdpi.com This synergy can accelerate the discovery of new reactions and provide a deeper understanding of the factors that control reactivity and selectivity. For instance, computational studies can help to explain the regioselectivity of functionalization reactions or to predict the most likely sites for nucleophilic or electrophilic attack. thieme.de This integrated approach is crucial for the rational design of new synthetic methodologies and for understanding the molecule's behavior in complex biological systems.

Exploration of Novel Chemical Transformations and Site-Specific Functionalization

The pyrimidine (B1678525) core is a versatile scaffold that can be modified at various positions to create a diverse range of analogues. mdpi.comnih.gov Future research should explore novel chemical transformations of this compound to expand its synthetic utility. The methylsulfinyl group is a key functional handle that can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide variety of substituents at the 2-position.

Furthermore, the development of methods for site-specific functionalization at other positions on the pyrimidine ring, such as the C-5 and C-6 positions, would be highly valuable. This could involve exploring C-H activation strategies, which would allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. The ability to selectively modify different parts of the molecule would provide access to a vast chemical space of new derivatives with potentially unique properties and biological activities.

Discovery of Undiscovered Biological Research Targets for this compound and its Analogues

While pyrimidine derivatives are known to exhibit a wide range of biological activities, the specific biological targets of this compound and its close analogues are not fully elucidated. nih.govmdpi.com Future research should focus on identifying and validating novel biological targets for these compounds.

This could involve high-throughput screening of compound libraries against a panel of biological targets, such as enzymes and receptors, to identify potential "hits." nih.gov Subsequent studies would then be needed to validate these hits and to understand the mechanism of action at the molecular level. For example, pyrimidine-sulfonamide hybrids have shown promise as anticancer agents, and further investigation into their specific cellular targets is warranted. nih.gov

The discovery of new biological targets could open up new therapeutic avenues for diseases such as cancer, inflammatory disorders, and infectious diseases. nih.govnih.gov Structure-activity relationship (SAR) studies, guided by computational modeling, can be used to optimize the potency and selectivity of lead compounds for their identified targets, ultimately leading to the development of new and effective therapeutic agents. nih.gov

Q & A

Basic Research Questions

Q. How is 4-Methyl-2-(methylsulfinyl)pyrimidine synthesized and structurally characterized?

  • Synthesis : The compound can be synthesized via oxidation of its methylthio precursor (4-methyl-2-(methylthio)pyrimidine) using oxidizing agents. For example, in one pathway, the methylthio group is converted to a sulfone intermediate through controlled oxidation . Alternatively, the methylsulfinyl group can be introduced via condensation reactions with para-fluorophenyl ethyl benzoate, followed by iron-mediated cyclization .
  • Characterization : Structural confirmation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). X-ray crystallography using programs like SHELXL is critical for resolving bond angles and stereochemistry .

Q. What spectroscopic methods are recommended for confirming the sulfinyl group’s presence?

  • The sulfinyl group (S=O) is identifiable via IR spectroscopy due to its strong absorption band near 1030–1060 cm⁻¹. In ¹H NMR, the methylsulfinyl proton environment typically appears as a singlet around δ 2.5–3.0 ppm. ¹³C NMR can confirm the sulfur oxidation state through chemical shifts of the sulfinyl-attached carbon .

Q. What safety protocols are essential when handling this compound?

  • Researchers must wear personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Reactions involving volatile byproducts should be conducted in a fume hood. Waste must be segregated and disposed of via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How does the methylsulfinyl group influence regioselectivity in electrophilic substitution reactions?

  • The sulfinyl group acts as a strong electron-withdrawing substituent, directing electrophiles to the pyrimidine ring’s electron-deficient positions. For example, bromination with Br₂ in acetic acid favors the 5-position due to resonance and inductive effects . Contrastingly, steric hindrance from the sulfinyl group may suppress substitution at adjacent positions, necessitating computational modeling (e.g., DFT) to predict reactivity .

Q. What strategies resolve contradictions in crystallographic data for sulfinyl-containing pyrimidines?

  • Data discrepancies (e.g., bond-length anomalies) can arise from dynamic disorder or twinning. SHELXL’s refinement tools, including TWIN and BASF commands, help model twinned crystals. Cross-validation with spectroscopic data (e.g., comparing calculated/powder XRD patterns) ensures structural accuracy .

Q. How is the sulfinyl group leveraged in synthesizing bioactive molecules?

  • The sulfinyl moiety serves as a precursor for sulfone intermediates, which are pivotal in drug discovery. For instance, oxidation of this compound yields sulfones used as negative allosteric modulators of AMPA receptors (e.g., TARPγ-8 selective inhibitors) . The sulfone’s polarity enhances binding affinity to hydrophobic enzyme pockets .

Q. What mechanistic insights explain the sulfinyl-to-hydroxyl group conversion under acidic conditions?

  • Treatment with concentrated HCl (32%) at 130°C hydrolyzes the sulfinyl group via a two-step mechanism: (1) protonation of the sulfinyl oxygen, increasing electrophilicity, and (2) nucleophilic attack by water, yielding 4-methyl-2-hydroxypyrimidine. Kinetic studies reveal first-order dependence on HCl concentration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.